molecular formula C7H6FN3O B13498779 (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one

Cat. No.: B13498779
M. Wt: 167.14 g/mol
InChI Key: SJWPWMJKMYSTCZ-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one is a chemical compound characterized by the presence of a fluoropyridine ring and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one typically involves the reaction of 3-fluoropyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(3-chloropyridin-2-yl)-2-hydrazinylideneethan-1-one
  • (2E)-1-(3-bromopyridin-2-yl)-2-hydrazinylideneethan-1-one
  • (2E)-1-(3-iodopyridin-2-yl)-2-hydrazinylideneethan-1-one

Uniqueness

Compared to its analogs, (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6FN3O

Molecular Weight

167.14 g/mol

IUPAC Name

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethanone

InChI

InChI=1S/C7H6FN3O/c8-5-2-1-3-10-7(5)6(12)4-11-9/h1-4H,9H2/b11-4+

InChI Key

SJWPWMJKMYSTCZ-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(N=C1)C(=O)/C=N/N)F

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C=NN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.